molecular formula C16H22N6O4S B2372688 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one CAS No. 2034370-57-3

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

カタログ番号: B2372688
CAS番号: 2034370-57-3
分子量: 394.45
InChIキー: MIMYGAUWEWNQAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one (CAS 2034370-57-3) is a sophisticated chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a unique molecular architecture with a molecular formula of C16H22N6O4S and a molecular weight of 394.5 g/mol . Its structure integrates multiple pharmacologically relevant motifs, including a cyclopropylpyridazine ring, a piperazine linker, and a methylsulfonyl-imidazolidin-2-one group . The presence of both pyridazine and imidazolidin-2-one heterocycles is of significant interest. The imidazolidin-2-one scaffold is a well-established pivotal functionality in drug discovery and is found in several FDA-approved drugs, serving as a key structural element in bioactive compounds . Furthermore, substituted pyridazine derivatives are frequently explored in scientific literature for their potential biological activities . This combination of features makes this compound a valuable building block for researchers synthesizing novel molecules for biological screening. It is suited for investigating structure-activity relationships (SAR), developing targeted libraries, and exploring new chemical spaces. The compound is provided for research purposes as a high-purity solid. Researchers should consult the product's Certificate of Analysis for specific lot data. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

1-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-3-methylsulfonylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4S/c1-27(25,26)22-11-10-21(16(22)24)15(23)20-8-6-19(7-9-20)14-5-4-13(17-18-14)12-2-3-12/h4-5,12H,2-3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMYGAUWEWNQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into key functional groups that contribute to its biological activity:

  • Cyclopropylpyridazine : A bicyclic structure that may influence receptor binding and selectivity.
  • Piperazine : Known for its role in various pharmacological agents, often enhancing solubility and bioavailability.
  • Imidazolidinone : A five-membered ring that can participate in various biological interactions.

Biological Activity Overview

The biological activity of the compound has been explored in several studies, with a focus on its potential as an anti-tubercular agent and its effects on carbonic anhydrase (CA) isoforms.

1. Anti-Tubercular Activity

Recent research has shown promising results regarding the anti-tubercular properties of derivatives related to this compound. For instance, a series of substituted derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The most active compounds demonstrated IC90 values indicating effective inhibition at low concentrations, suggesting potential therapeutic applications in tuberculosis treatment .

2. Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA) isoforms. The compound's structural similarities to known CA inhibitors suggest it may selectively inhibit certain isoforms. In a study evaluating imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, compounds showed selective inhibition against the hCA II isoform with inhibition constants (K_i) ranging from 57.7 to 98.2 µM . This selectivity is crucial for developing targeted therapies .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds, providing insights into their mechanisms and efficacy.

Case Study 1: Synthesis and Evaluation

A study synthesized various piperazine conjugates and evaluated their activity against carbonic anhydrase isoforms. The results revealed that specific substitutions on the piperazine ring significantly influenced inhibitory potency, with some compounds achieving K_i values below 70 µM , indicating strong potential for further development .

Case Study 2: Anti-Tubercular Screening

In another investigation, a series of substituted benzamide derivatives were designed and tested for anti-tubercular activity. Among these, several compounds exhibited potent inhibitory effects on Mycobacterium tuberculosis, highlighting the importance of structural modifications in enhancing biological activity .

Summary Table of Biological Activities

Activity TypeTargetIC50/Ki ValuesNotes
Anti-TubercularMycobacterium tuberculosis1.35 - 2.18 μM (IC50)Significant activity observed
Carbonic AnhydrasehCA II57.7 - 98.2 µM (K_i)Selective inhibition over other isoforms

Q & A

Basic: What are the critical parameters for synthesizing this compound with high purity and yield?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintain 60–80°C during cyclopropylpyridazine-piperazine coupling to prevent side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for imidazolidinone ring formation to enhance solubility and reaction efficiency .
  • Catalyst Use : Employ Pd-mediated cross-coupling for cyclopropylpyridazine introduction, ensuring stoichiometric ratios to avoid residual metal contamination .
  • Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final purity using reverse-phase HPLC (>95%) .

Basic: Which analytical techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms functional groups (e.g., methylsulfonyl singlet at ~3.3 ppm, piperazine protons at 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ = 448.18; observed ±0.5 ppm) .
  • IR Spectroscopy : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretch ~1150 cm⁻¹) groups .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Methodological Answer:

  • Functional Group Modulation : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding .
  • Piperazine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance receptor affinity, as seen in analogs with improved IC₅₀ values .
  • Methylsulfonyl Retention : Maintain this group for metabolic stability; replace with sulfonamide to test solubility trade-offs .

Advanced: What methodologies identify pharmacological targets for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., MAPK or PI3K) based on pyridazine-piperazine interactions .
  • Competitive Binding Assays : Screen against receptor panels (e.g., GPCRs) using radiolabeled ligands to quantify Ki values .
  • CRISPR-Cas9 Knockout : Validate target engagement by observing loss of activity in cells lacking the suspected receptor .

Advanced: How can discrepancies in biological activity data across assay systems be resolved?

Methodological Answer:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to rule out assay-specific artifacts .
  • Standardized Protocols : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent labs to identify outliers .

Basic: How to validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS Calibration : Use a linear range of 1–1000 ng/mL in plasma, with deuterated internal standards for accuracy (±15%) .
  • Matrix Effects : Test recovery rates in liver microsomes and serum to ensure no ion suppression/enhancement .
  • Reproducibility : Perform inter-day/intra-day precision tests (CV <10%) .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

  • Rodent Models : Use Sprague-Dawley rats for oral bioavailability studies (Cmax, Tmax, AUC) .
  • Disease Models : Test in xenograft mice (e.g., HT-29 colon cancer) with dosing regimens mirroring human PK profiles .
  • Tissue Distribution : Apply whole-body autoradiography to track compound localization .

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; quantify degradation via HPLC .
  • Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor impurity formation (e.g., cyclopropyl ring opening) .
  • Light Exposure : Use ICH guidelines to test photodegradation under UV/visible light .

Advanced: What strategies identify and characterize metabolites?

Methodological Answer:

  • LC-HRMS : Detect phase I metabolites (e.g., hydroxylation at cyclopropyl) and phase II conjugates (glucuronidation) .
  • Microsomal Incubations : Use human liver microsomes + NADPH to simulate oxidative metabolism .
  • MS/MS Fragmentation : Compare fragmentation patterns with synthetic standards for structural confirmation .

Advanced: How to address contradictory binding affinity data in different studies?

Methodological Answer:

  • Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff) .
  • Proteomic Profiling : Perform pull-down assays with compound-functionalized beads to identify off-target interactions .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding mode ambiguities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。